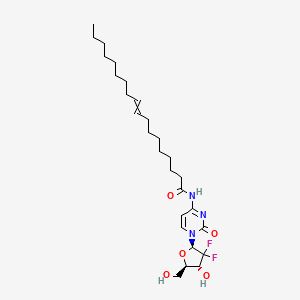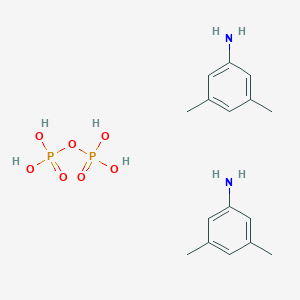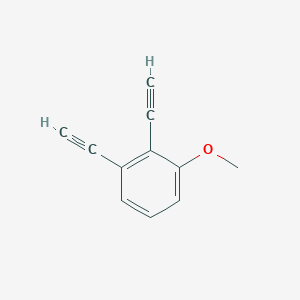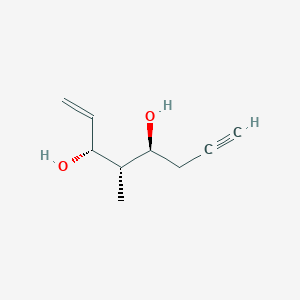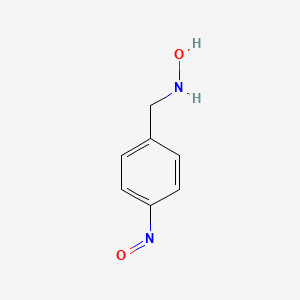
N-Hydroxy-1-(4-nitrosophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-1-(4-nitrosophenyl)methanamine is an organic compound characterized by the presence of a hydroxyl group attached to a methanamine moiety, which is further substituted with a 4-nitrosophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-(4-nitrosophenyl)methanamine typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with appropriate reagents under controlled conditions. One common method includes the use of hydrazonoyl halides, which react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the desired compound . The reaction is usually carried out in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound may involve scalable and environmentally friendly processes. For instance, the use of water as a solvent and the avoidance of organic co-solvents can make the process more sustainable . The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-1-(4-nitrosophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-1-(4-nitrosophenyl)methanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Hydroxy-1-(4-nitrosophenyl)methanamine involves its interaction with molecular targets and pathways. The compound can undergo hydrolysis to release formaldehyde and ammonia, which have bactericidal properties . The formaldehyde produced can react with various cellular components, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxy-1-(4-nitrophenyl)methanamine: Similar in structure but with a nitro group instead of a nitroso group.
N-Hydroxy-1-(4-aminophenyl)methanamine: Contains an amino group instead of a nitroso group.
Uniqueness
N-Hydroxy-1-(4-nitrosophenyl)methanamine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitroso group allows for specific interactions and reactions that are not possible with similar compounds .
Eigenschaften
CAS-Nummer |
337905-57-4 |
|---|---|
Molekularformel |
C7H8N2O2 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
N-[(4-nitrosophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8N2O2/c10-8-5-6-1-3-7(9-11)4-2-6/h1-4,8,10H,5H2 |
InChI-Schlüssel |
KZHMRBOAWDOXAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNO)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)


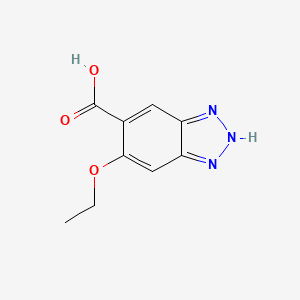

![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
